molecular formula C21H18N2S B5708790 2-[(diphenylmethyl)thio]-1-methyl-1H-benzimidazole

2-[(diphenylmethyl)thio]-1-methyl-1H-benzimidazole

Cat. No. B5708790
M. Wt: 330.4 g/mol
InChI Key: NQBTWWNWDGFRSE-UHFFFAOYSA-N
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Description

2-[(diphenylmethyl)thio]-1-methyl-1H-benzimidazole is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPMB and is a benzimidazole derivative.

Mechanism of Action

The mechanism of action of DPMB is not fully understood. However, it is believed that DPMB exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes. DPMB has also been found to bind to DNA and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
DPMB has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the expression of cyclooxygenase-2 (COX-2). DPMB has also been found to induce apoptosis in cancer cells and to inhibit the growth of bacterial cells.

Advantages and Limitations for Lab Experiments

DPMB has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized in large quantities. However, DPMB has several limitations as well. It is insoluble in water and has low bioavailability, which makes it difficult to administer in vivo.

Future Directions

For research on DPMB include the development of novel derivatives and investigation of its potential use as a diagnostic tool.

Synthesis Methods

The synthesis method of DPMB involves the reaction of o-phenylenediamine with benzyl chloride to form 2-benzylbenzimidazole. This compound is then reacted with diphenylmethanethiol to form DPMB. The synthesis of DPMB has been optimized to obtain high yields and purity.

Scientific Research Applications

DPMB has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. DPMB has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-benzhydrylsulfanyl-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2S/c1-23-19-15-9-8-14-18(19)22-21(23)24-20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBTWWNWDGFRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(diphenylmethyl)sulfanyl]-1-methyl-1H-benzimidazole

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